molecular formula C9H8O5 B10843897 4,5,6-Trihydroxy-3-methylphthalide

4,5,6-Trihydroxy-3-methylphthalide

Cat. No.: B10843897
M. Wt: 196.16 g/mol
InChI Key: AGUVVAYMPQDJDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trihydroxy-3-methylphthalide can be achieved through various chemical reactions. One common method involves the bioassay-guided fractionation of metabolites from fungi such as Cephalosporium sp. AL031 . The compound can also be synthesized using the Alder–Rickert reaction between diene and dimethyl acetylenedicarboxylate (DMAD) to form a polysubstituted benzene ring, followed by further chemical transformations .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes using fungi that naturally produce this compound. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4,5,6-Trihydroxy-3-methylphthalide undergoes various chemical reactions, including oxidation, reduction, addition, elimination, and cycloaddition reactions . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced bioactive properties, such as increased antioxidant or nematicidal activities .

Comparison with Similar Compounds

Comparison: 4,5,6-Trihydroxy-3-methylphthalide is unique due to its specific hydroxylation pattern, which contributes to its distinct bioactive properties. Compared to similar compounds, it has shown moderate nematicidal activity and significant antioxidant activity . Its unique structure allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C9H8O5

Molecular Weight

196.16 g/mol

IUPAC Name

4,5,6-trihydroxy-3-methyl-3H-2-benzofuran-1-one

InChI

InChI=1S/C9H8O5/c1-3-6-4(9(13)14-3)2-5(10)7(11)8(6)12/h2-3,10-12H,1H3

InChI Key

AGUVVAYMPQDJDX-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C(C=C2C(=O)O1)O)O)O

Origin of Product

United States

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